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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis,

and biological characterization of [Tyr11]-Somatostatin. It is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development and

peptide research.

Introduction: The Quest for Stable Somatostatin
Analogs
The discovery of somatostatin in 1973 by Brazeau and Guillemin was a landmark in

neuroendocrinology.[1][2] This 14-amino acid cyclic peptide was initially identified as a potent

inhibitor of growth hormone (GH) secretion from the anterior pituitary.[1][2] Subsequent

research revealed its widespread distribution and diverse physiological roles, including the

inhibition of various other hormones like insulin and glucagon, and its function as a

neurotransmitter.[1][2]

Despite its therapeutic potential, the clinical application of native somatostatin was hampered

by its extremely short biological half-life of only a few minutes. This led to a concerted effort in

the scientific community to synthesize more stable and potent analogs.[1][2] The primary goals

were to enhance resistance to enzymatic degradation and to potentially modulate receptor

subtype selectivity.
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The synthesis of [Tyr11]-Somatostatin emerged from this research landscape with a specific

and crucial purpose: to facilitate the study of somatostatin receptors. The native somatostatin-

14 peptide lacks a tyrosine residue, which is the preferred site for radioiodination, a technique

essential for receptor binding assays. By substituting the phenylalanine at position 11 with a

tyrosine, researchers created an analog that could be readily labeled with iodine isotopes (e.g.,

¹²⁵I), paving the way for the characterization and quantification of somatostatin receptors in

various tissues.

Physicochemical Properties
Property Value

Chemical Formula C₇₆H₁₀₄N₁₈O₂₀S₂

Molecular Weight 1653.91 g/mol

Amino Acid Sequence
Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-

Thr-Ser-Cys

Structure
Cyclic, with a disulfide bridge between Cys³ and

Cys¹⁴

Appearance White to off-white powder

CAS Number 59481-27-5

Data Presentation: Biological Activity
Somatostatin Receptor Binding Affinity
Direct and comprehensive binding affinity data (Ki values) for the non-radiolabeled [Tyr11]-
Somatostatin across all five human somatostatin receptor subtypes (SSTR1-5) is not readily

available in published literature. However, as [Tyr11]-Somatostatin is a close analog of the

native Somatostatin-14, its binding profile is expected to be very similar. The primary purpose

of the Tyr¹¹ substitution was to enable radioiodination for receptor binding studies, suggesting

that the modification was not intended to significantly alter receptor affinity.

The table below presents the binding affinities of the parent molecule, Somatostatin-14, for the

five human somatostatin receptor subtypes.
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Receptor Subtype
Binding Affinity (Ki in nM) of
Somatostatin-14

SSTR1 0.2

SSTR2 ~0.1-1.0

SSTR3 ~0.5-1.5

SSTR4 ~0.5-2.0

SSTR5 ~0.1-1.0

Note: The Ki values for Somatostatin-14 can vary slightly between different studies and

experimental conditions.

The radiolabeled form, [¹²⁵I]Tyr¹¹-Somatostatin, has been shown to bind with high affinity to

somatostatin receptors in various tissues. For instance, in rabbit retinal membranes, it exhibited

an apparent affinity constant (KD) of 0.90 ± 0.20 nM.[1] In human GH-secreting pituitary

adenomas, the KD was found to be 0.80 ± 0.15 nM.

Inhibition of Growth Hormone Release
Similar to the binding affinity data, specific IC₅₀ or EC₅₀ values for the inhibition of growth

hormone release by [Tyr11]-Somatostatin are not extensively reported. However, its biological

activity is understood to be comparable to that of native somatostatin. The following table

summarizes the inhibitory effects of somatostatin on growth hormone release from in vitro

studies.

System Stimulus
IC₅₀ of Somatostatin-14
(nM)

Rat Pituitary Cells GHRH ~0.1 - 1.0

Human Pituitary Adenoma

Cells
Basal ~0.1 - 0.5

Experimental Protocols
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Synthesis of [Tyr11]-Somatostatin via Solid-Phase
Peptide Synthesis (SPPS)
The synthesis of [Tyr11]-Somatostatin is achieved using standard Fmoc-based solid-phase

peptide synthesis (SPPS).

Materials:

Fmoc-Cys(Trt)-Wang resin

Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-

Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH,

Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

Ether (cold)

Oxidation solution: 0.01 M potassium ferricyanide (K₃[Fe(CN)₆]) in ammonium acetate buffer

(pH 7.5)

Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC)

Analysis: Analytical RP-HPLC, Mass Spectrometry (MS)

Methodology:

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by

treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and

DCM.

Amino Acid Coupling:

Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.)

in DMF in the presence of DIPEA (6 eq.) for 5 minutes.

Add the activated amino acid solution to the deprotected resin and shake for 2 hours at

room temperature.

Monitor the coupling reaction completion using a Kaiser test.

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino

acid in the sequence: Ser(tBu), Thr(tBu), Tyr(tBu), Thr(tBu), Lys(Boc), Trp(Boc), Phe, Phe,

Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala.

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash

the peptide-resin with DCM and methanol and dry under vacuum. Treat the dried resin with

the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin

and remove the side-chain protecting groups.

Peptide Precipitation: Precipitate the crude linear peptide by adding cold ether. Centrifuge

and wash the peptide pellet with cold ether multiple times.

Disulfide Bond Formation (Cyclization):

Dissolve the crude linear peptide in the ammonium acetate buffer.

Add the potassium ferricyanide solution dropwise with stirring until a faint yellow color

persists.

Allow the reaction to proceed for 1-2 hours.

Quench the reaction by adding a small amount of cysteine.
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Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column

with a water/acetonitrile gradient containing 0.1% TFA.

Analysis and Lyophilization: Analyze the purified fractions by analytical RP-HPLC and MS to

confirm the identity and purity of [Tyr11]-Somatostatin. Lyophilize the pure fractions to

obtain the final product as a white powder.

Radioiodination of [Tyr11]-Somatostatin
Materials:

[Tyr11]-Somatostatin

Na¹²⁵I

Chloramine-T

Sodium metabisulfite

Phosphate buffer (pH 7.4)

Sephadex G-25 column

Bovine serum albumin (BSA)

Methodology:

Reaction Setup: In a shielded vial, add [Tyr11]-Somatostatin (5-10 µg) dissolved in

phosphate buffer.

Initiation of Iodination: Add Na¹²⁵I (0.5-1.0 mCi) to the peptide solution. Initiate the reaction

by adding a freshly prepared solution of Chloramine-T (10-20 µg in phosphate buffer).

Reaction Quenching: After 30-60 seconds at room temperature, quench the reaction by

adding sodium metabisulfite solution (20-40 µg in phosphate buffer).

Purification: Separate the [¹²⁵I]Tyr¹¹-Somatostatin from unreacted ¹²⁵I and other reagents by

gel filtration chromatography on a Sephadex G-25 column pre-equilibrated and eluted with
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phosphate buffer containing 0.1% BSA.

Analysis: Collect fractions and determine the radioactivity in each fraction to identify the

protein peak. The specific activity of the radiolabeled peptide can be determined.

Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathways
[Tyr11]-Somatostatin, like native somatostatin, exerts its biological effects by binding to five

distinct G-protein coupled receptors (GPCRs), SSTR1-5. Upon ligand binding, these receptors

couple to inhibitory G-proteins (Gi/o), which trigger a cascade of intracellular signaling events.

The primary signaling pathways include the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

Additionally, somatostatin receptors can activate protein tyrosine phosphatases (PTPs), such

as SHP-1 and SHP-2, which play a crucial role in the anti-proliferative effects of somatostatin.
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Caption: Somatostatin receptor signaling pathways.

Experimental Workflow for Synthesis and Purification
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The following diagram illustrates the key steps in the synthesis and purification of [Tyr11]-
Somatostatin.

Start: Fmoc-Cys(Trt)-Wang Resin

Solid-Phase Peptide Synthesis (SPPS)
- Iterative Fmoc deprotection

- Amino acid coupling

Cleavage from Resin &
Side-chain Deprotection

(TFA Cocktail)

Precipitation with Cold Ether

Disulfide Bond Formation
(Oxidation)

Preparative RP-HPLC

Analysis
(Analytical RP-HPLC, Mass Spectrometry)

Lyophilization

Final Product:
[Tyr11]-Somatostatin
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Caption: Workflow for the synthesis of [Tyr11]-Somatostatin.

Conclusion
[Tyr11]-Somatostatin stands as a pivotal tool in the study of somatostatin physiology and

pharmacology. Its rational design, enabling radioiodination, has been instrumental in the

characterization of somatostatin receptors and has facilitated the screening of novel

somatostatin analogs with therapeutic potential. The well-established methods for its synthesis

and purification make it an accessible and valuable reagent for researchers. This technical

guide provides a foundational understanding of [Tyr11]-Somatostatin, from its historical

context to its practical synthesis and biological significance, serving as a comprehensive

resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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